N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H21FN4O3S2 and its molecular weight is 496.58. The purity is usually 95%.
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Scientific Research Applications
Thiazole-Aminopiperidine Hybrid Analogues
A study involved the design, synthesis, and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. Among these, a compound exhibited promising activity against all tests, including significant inhibition of Mycobacterium tuberculosis DNA gyrase and antituberculosis activity without cytotoxicity at tested concentrations (V. U. Jeankumar et al., 2013).
Antimicrobial Activity of Benzothiazole Derivatives
Another research focused on the synthesis and evaluation of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives for their antimicrobial activity. The study revealed compounds that showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting the potential of these derivatives as antimicrobial agents (D. G. Anuse et al., 2019).
VEGFR-2 Inhibition for Cancer Therapy
Research identified substituted benzamides as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These compounds demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and efficacy in carcinoma models, highlighting their potential for therapeutic applications (R. Borzilleri et al., 2006).
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
A study on 6-Fluorobenzo[b]pyran derivatives showed significant anticancer activity against lung cancer cell lines, underscoring the potential of these compounds in cancer treatment (A. G. Hammam et al., 2005).
Reaction-based Fluorescent Probe for Selective Discrimination
A research introduced a new fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols, highlighting its application in environmental and biological sciences (Z. Wang et al., 2012).
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S2/c25-20-7-5-8-21-22(20)27-24(33-21)29(16-18-6-1-2-13-26-18)23(30)17-9-11-19(12-10-17)34(31,32)28-14-3-4-15-28/h1-2,5-13H,3-4,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNUQHHFSWQARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.